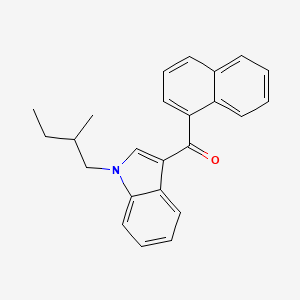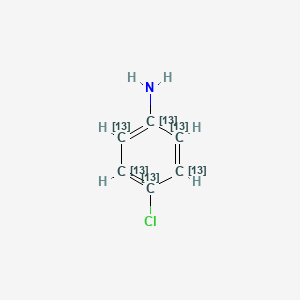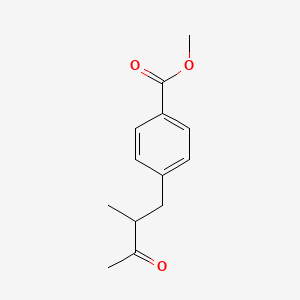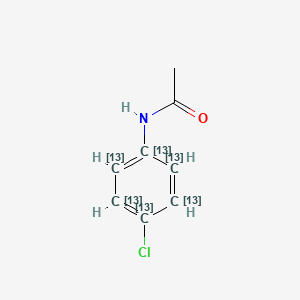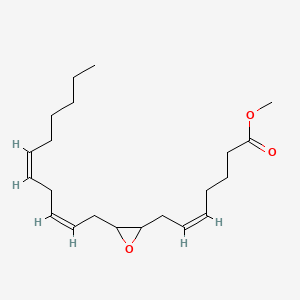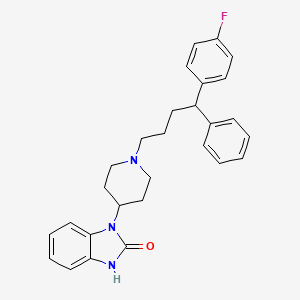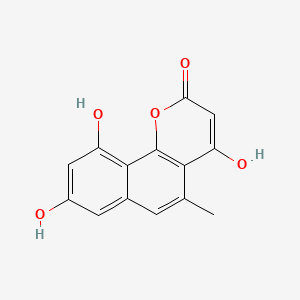
Tenofovir Isopropyl Carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tenofovir Isopropyl Carbamate is a chemical compound with the molecular formula C13H20N5O6P . It is related to Tenofovir, a nucleotide analog used in the treatment of HIV infections .
Molecular Structure Analysis
The molecular structure of Tenofovir Isopropyl Carbamate includes a purine ring attached to a propan-2-yl group via a carbamate linkage . The molecular weight of the compound is 373.30 g/mol .Physical And Chemical Properties Analysis
Tenofovir Isopropyl Carbamate has a molecular weight of 373.30 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 9, and a rotatable bond count of 8 . Its exact mass and monoisotopic mass are both 373.11512037 g/mol .Wissenschaftliche Forschungsanwendungen
HIV/AIDS Treatment
Tenofovir Isopropyl Carbamate: is a key intermediate in the synthesis of Tenofovir-based HIV medicines . It is used in the production of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide Fumarate (TAF), which are frontline treatments for HIV/AIDS. The improvements in the synthesis of Tenofovir aim to reduce costs and increase patient access, especially in the developing world where the burden of HIV/AIDS is highest .
Hepatitis B Management
The compound also plays a crucial role in managing Hepatitis B virus (HBV) . Tenofovir-based medications have contributed significantly to controlling HBV and reducing the incidence of cirrhosis and hepatocellular carcinoma due to HBV. The advancements in antiviral therapy, including the development of Tenofovir, have revolutionized the management of HBV over the past two decades .
Post-Exposure Prophylaxis
In the field of post-exposure prophylaxis , Tenofovir Isopropyl Carbamate derivatives are used to prevent HIV infection after potential exposure. This application is critical in healthcare settings and for individuals with a high risk of exposure to HIV, providing a safety net to prevent the virus from taking hold .
Pre-Exposure Prophylaxis
Similarly, for pre-exposure prophylaxis , Tenofovir formulations are used to prevent HIV infection in people who do not have HIV but who are at substantial risk of getting it. This preventive measure is a cornerstone in the strategy to end the HIV epidemic by reducing the risk of transmission .
Antiretroviral Therapy Combinations
Tenofovir Isopropyl Carbamate is integral to various antiretroviral therapy combinations . Its tolerability and effectiveness make it a mainstay of many combination therapies for HIV, helping to control viral replication and prevent complications associated with the disease .
Drug Design and Medicinal Chemistry
In the broader context of drug design and medicinal chemistry , the carbamate functionality of Tenofovir Isopropyl Carbamate allows for modulation of inter- and intramolecular interactions with target enzymes or receptors. This feature is leveraged in the design of drugs that require a degree of conformational restriction to achieve therapeutic efficacy .
Wirkmechanismus
Target of Action
Tenofovir Isopropyl Carbamate is a prodrug of Tenofovir . Tenofovir is a nucleotide analog reverse transcriptase inhibitor (NtRTI) that primarily targets the viral enzyme reverse transcriptase . This enzyme plays a crucial role in the replication of HIV and Hepatitis B virus .
Mode of Action
Once Tenofovir is activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate . It inhibits the viral reverse transcriptase, an enzyme necessary for viral production in HIV-infected individuals . The inhibitory constant of Tenofovir for the viral reverse transcriptase is approximately 0.022 micromolar .
Biochemical Pathways
Tenofovir’s action affects the biochemical pathway of viral replication. By inhibiting the reverse transcriptase enzyme, it blocks the conversion of viral RNA into DNA, a critical step in the replication of HIV and Hepatitis B virus . This disruption in the viral replication process leads to a decrease in viral load and helps control the progression of the disease .
Pharmacokinetics
The pharmacokinetics of Tenofovir involve its absorption, distribution, metabolism, and excretion (ADME). Tenofovir demonstrates good diffusion capacity, especially in the digestive tract, liver, and kidneys . .
Result of Action
The primary result of Tenofovir’s action is the reduction of viral load in HIV-infected individuals . It has been shown to be highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals . In Hepatitis B infected patients, after one year of Tenofovir treatment, the viral DNA levels were undetectable .
Action Environment
The action of Tenofovir Isopropyl Carbamate can be influenced by various environmental factors. For instance, thermal degradation can lead to the formation of different degradants, which can potentially impact the stability of the drug . .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tenofovir Isopropyl Carbamate involves the conversion of Tenofovir Disoproxil Fumarate to Tenofovir followed by the reaction of Tenofovir with Isopropyl Chloroformate and Triethylamine to form Tenofovir Isopropyl Carbamate.", "Starting Materials": [ "Tenofovir Disoproxil Fumarate", "Isopropyl Chloroformate", "Triethylamine" ], "Reaction": [ "Hydrolysis of Tenofovir Disoproxil Fumarate to Tenofovir", "Reaction of Tenofovir with Isopropyl Chloroformate and Triethylamine to form Tenofovir Isopropyl Carbamate" ] } | |
CAS-Nummer |
1391053-20-5 |
Produktname |
Tenofovir Isopropyl Carbamate |
Molekularformel |
C13H20N5O6P |
Molekulargewicht |
373.306 |
IUPAC-Name |
[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C13H20N5O6P/c1-8(2)24-13(19)17-11-10-12(15-5-14-11)18(6-16-10)4-9(3)23-7-25(20,21)22/h5-6,8-9H,4,7H2,1-3H3,(H2,20,21,22)(H,14,15,17,19)/t9-/m1/s1 |
InChI-Schlüssel |
HKTHVGLNIJWELG-SECBINFHSA-N |
SMILES |
CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(O)O |
Synonyme |
[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



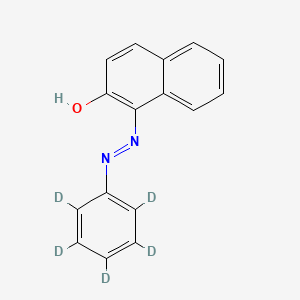
![2-[(2R,3R)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B589190.png)
